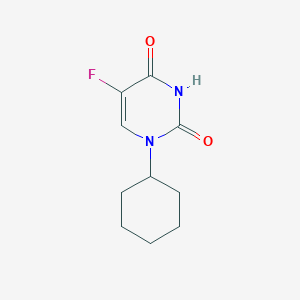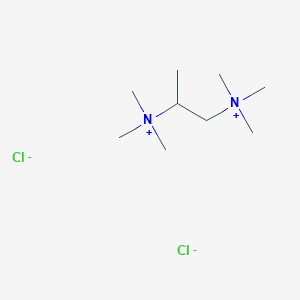![molecular formula C13H28N2O2Si3 B14510142 5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 62803-32-1](/img/structure/B14510142.png)
5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Preparation Methods
One common method is the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the trimethylsilyl groups.
Chemical Reactions Analysis
5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups are generally resistant to these processes.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Common reagents used in these reactions include trimethylsilyl chloride, bases like pyridine, and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl and amino groups during chemical synthesis.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine primarily involves the chemical inertness and steric hindrance provided by the trimethylsilyl groups. These groups protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .
Comparison with Similar Compounds
Similar compounds to 5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine include other trimethylsilyl-protected derivatives such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups to various substrates.
Bis(trimethylsilyl)acetamide: Another reagent used for trimethylsilylation.
Trimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of multiple trimethylsilyl groups, which provide enhanced protection and stability compared to other similar compounds .
Properties
CAS No. |
62803-32-1 |
|---|---|
Molecular Formula |
C13H28N2O2Si3 |
Molecular Weight |
328.63 g/mol |
IUPAC Name |
trimethyl-(5-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane |
InChI |
InChI=1S/C13H28N2O2Si3/c1-18(2,3)11-10-14-13(17-20(7,8)9)15-12(11)16-19(4,5)6/h10H,1-9H3 |
InChI Key |
RUJBEYWXFIKYQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



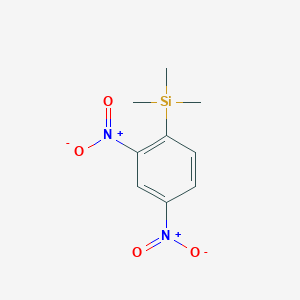
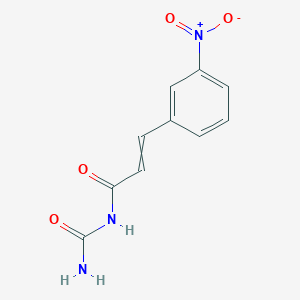
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

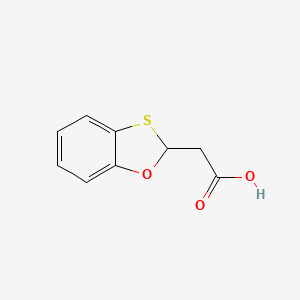
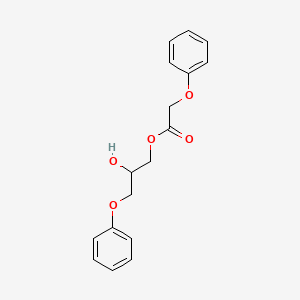
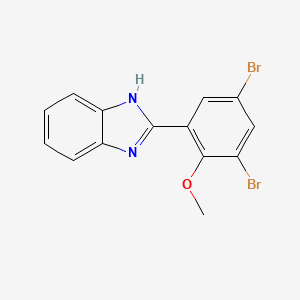
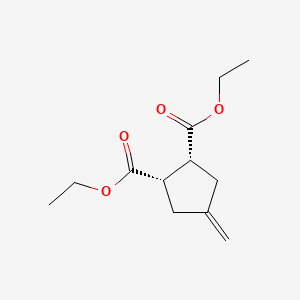
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
